(3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride
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Overview
Description
(3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is a chemical compound with a complex structure that belongs to the class of isoindolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride typically involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion to the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hypertension and heart failure
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like angiotensin-converting enzyme (ACE), leading to reduced production of angiotensin II and subsequent vasodilation . This mechanism is particularly relevant in the treatment of hypertension and heart failure.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-sulfonamide
Mesembrine: [(3aR,7aR)-3a-(3,4-dimethoxyphenyl)-1-methyloctahydro-6H-indol-6-one]
Mesembrenone: [(3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-1,2,3,3a,7,7a-hexahydro-6H-indol-6-one]
Uniqueness
(3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and hydrochloride groups. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8?;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZXEQGQTRITTG-MPSJGLFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2CC1O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]2[C@H]1CNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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